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Compound Name: Sgc-brdviii-NC

Cat. No.: B15571376
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For Researchers, Scientists, and Drug Development Professionals

Introduction
SGC-BRDVIII-NC is an essential negative control compound for use with SGC-SMARCA-

BRDVIII, a potent and selective chemical probe for the bromodomains of SMARCA2/4 and

PB1(5), components of the SWI/SNF chromatin remodeling complex.[1][2] In gene expression

analysis, robust controls are critical to validate that the observed biological effects are a direct

result of inhibiting the intended target. SGC-BRDVIII-NC is structurally very similar to its active

counterpart but has been chemically modified to abolish its binding activity, making it an ideal

tool to differentiate on-target from off-target or compound-specific effects.[1]

The SWI/SNF complex is a key regulator of gene expression, and its dysregulation is

implicated in various cancers and developmental disorders.[1] SGC-SMARCA-BRDVIII allows

for the investigation of the biological roles of the SMARCA2/4 and PB1(5) bromodomains in

these processes. The use of SGC-BRDVIII-NC in parallel experiments ensures that changes in

gene expression or cellular phenotypes are attributable to the inhibition of these bromodomains

and not to other, unintended interactions of the chemical scaffold.
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Mechanism of Action
SGC-BRDVIII-NC is rendered inactive by the methylation of a critical hydroxy group. This

modification sterically blocks the compound's ability to bind within the acetyl-lysine (Kac)

binding pocket of the bromodomain.[1] Consequently, SGC-BRDVIII-NC does not engage with

and inhibit the SMARCA2/4 and PB1(5) bromodomains, and is reported to be completely

inactive on all tested targets.[1]
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Figure 1: Mechanism of action of SGC-SMARCA-BRDVIII vs. SGC-BRDVIII-NC.

Data Presentation
The following tables summarize the quantitative data for SGC-SMARCA-BRDVIII and its

negative control, SGC-BRDVIII-NC.

Table 1: In Vitro Binding Affinity and Selectivity
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Compound Target Bromodomain Binding Affinity (Kd, ITC)

SGC-SMARCA-BRDVIII SMARCA2 35 nM[1][3][4][5]

SMARCA4 36 nM[1][3][4][5]

PB1(5) 13 nM[1][3][4][5]

PB1(2) 3655 nM[1][6]

PB1(3) 1963 nM[1][6]

SGC-BRDVIII-NC All tested targets Inactive[1]

Table 2: Cellular Activity in Adipogenesis Assay

Compound Assay Cell Line
Effective
Concentration
(EC50)

SGC-SMARCA-

BRDVIII

Adipocyte

Differentiation
3T3-L1 < 1.0 µM[1][2][4]

SGC-BRDVIII-NC
Adipocyte

Differentiation
3T3-L1

No cellular activity[1]

[2]

Experimental Protocols
The following protocols provide detailed methodologies for utilizing SGC-BRDVIII-NC in key

experiments to validate the on-target effects of SGC-SMARCA-BRDVIII.

Protocol 1: 3T3-L1 Adipocyte Differentiation Assay
This assay is used to assess the impact of bromodomain inhibition on the differentiation of pre-

adipocytes into adipocytes, a process highly dependent on transcriptional regulation.

Materials:

3T3-L1 mouse fibroblasts
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DMEM with 10% Fetal Bovine Serum (FBS)

Differentiation medium: DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10

µg/mL insulin

SGC-SMARCA-BRDVIII and SGC-BRDVIII-NC (10 mM stocks in DMSO)

Oil Red O staining solution

6-well plates

Procedure:

Cell Seeding: Plate 3T3-L1 cells in 6-well plates and grow to confluence.

Initiation of Differentiation: Two days post-confluence, replace the medium with differentiation

medium containing either SGC-SMARCA-BRDVIII (e.g., 0.5 µM, 1 µM), SGC-BRDVIII-NC
(at the same concentrations), or DMSO vehicle control.

Compound Treatment: After 48 hours, replace the medium with DMEM containing 10% FBS

and 10 µg/mL insulin, and continue to treat with the compounds or vehicle.

Maturation: Replenish the medium every 48 hours. After approximately 8-10 days, mature

adipocytes containing lipid droplets will be visible.

Quantification of Adipogenesis:

Wash cells with PBS and fix with 10% formalin for 30 minutes.

Stain with Oil Red O solution for 1 hour to visualize lipid droplets.

Wash extensively with water.

Elute the stain with isopropanol and measure the absorbance at 510 nm to quantify lipid

accumulation.[5]
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Adipocyte Differentiation Workflow
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Figure 2: Workflow for the 3T3-L1 adipocyte differentiation assay.

Protocol 2: Gene Expression Analysis by RT-qPCR
This protocol is designed to measure changes in the expression of key adipogenic marker

genes.

Materials:
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Cells from Protocol 1 (at day 4 or 8 of differentiation)

RNA extraction kit

cDNA synthesis kit

qPCR primers for adipogenic markers (e.g., Pparg, Cebpa, Fabp4) and a housekeeping

gene (e.g., Gapdh)

qPCR master mix

Real-time PCR system

Procedure:

RNA Extraction: Harvest cells treated with SGC-SMARCA-BRDVIII, SGC-BRDVIII-NC, or

DMSO. Lyse the cells and extract total RNA according to the manufacturer's protocol.

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse

transcription kit.

Quantitative PCR (qPCR):

Set up qPCR reactions in triplicate for each gene of interest and the housekeeping gene.

Perform qPCR using a real-time PCR system.

Data Analysis:

Calculate the cycle threshold (Ct) values for each sample.

Normalize the Ct values of the target genes to the housekeeping gene (ΔCt).

Calculate the relative gene expression changes using the ΔΔCt method, comparing the

SGC-SMARCA-BRDVIII and SGC-BRDVIII-NC treated samples to the DMSO vehicle

control. SGC-SMARCA-BRDVIII is expected to decrease the expression of genes like

Pparg, Cebpa, and Fabp4.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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